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molecular formula C7H16O2S B8344967 Tert-butyl isopropyl sulfone

Tert-butyl isopropyl sulfone

Cat. No. B8344967
M. Wt: 164.27 g/mol
InChI Key: PFKHEICSXHQSQM-UHFFFAOYSA-N
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Patent
US08106035B2

Procedure details

To a solution of tert-butyl thiol XXIIa(i) (1.50 mL, 13.2 mmol) in DMSO (8 mL) was added NaOMe (802 mg, 14.7 mmol) and isopropylbromide (0.62 mL, 6.54 mmol) at rt. The resulting cloudy solution was heated to 90° C. and stirred for 5 hrs at the same temperature. The reaction was quenched with water, extracted by ether, dried over MgSO4. The organic phase was concentrated to afford the crude sulfide. This sulfide was directly used for the next step. To a solution of the above crude sulfide in MeOH (30 mL) was added a solution of oxone (6.8 g, 11.0 mmol) in water (30 mL) at 0° C. The resulting cloudy solution was warmed to rt, then stirred for 5 hrs. The reaction mixture was concentrated using rotary evaporator, diluted with water, extracted with EtOAc. The organic layer was separated, dried over MgSO4, concentrated to afford the crude sulfone which was purified by flash chromatography (EtOAc:Hex=1:3 to 1:2) to give 594 mg (56% for 2 steps) of tert-butyl isopropyl sulfone XXIc(i)). Rf 0.36 (1:2-EtOAc:Hex); 1H NMR (400 MHz, CDCl3) δ 3.40 (m, 1H), 1.44 (s, 9H), 1.42 (d, J=6.8 Hz, 6H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
NaOMe
Quantity
802 mg
Type
reactant
Reaction Step One
Quantity
0.62 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
[Compound]
Name
sulfide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
sulfide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
6.8 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](S)([CH3:4])([CH3:3])[CH3:2].C[O-].[Na+].[CH:9](Br)([CH3:11])[CH3:10].O[O:14][S:15]([O-:17])=O.[K+]>CS(C)=O.CO.O>[CH:9]([S:15]([C:1]([CH3:4])([CH3:3])[CH3:2])(=[O:17])=[O:14])([CH3:11])[CH3:10] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)S
Name
NaOMe
Quantity
802 mg
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0.62 mL
Type
reactant
Smiles
C(C)(C)Br
Name
Quantity
8 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
sulfide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
sulfide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
6.8 g
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
stirred for 5 hrs at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted by ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase was concentrated
CUSTOM
Type
CUSTOM
Details
to afford the crude sulfide
TEMPERATURE
Type
TEMPERATURE
Details
The resulting cloudy solution was warmed to rt
STIRRING
Type
STIRRING
Details
stirred for 5 hrs
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
evaporator
ADDITION
Type
ADDITION
Details
diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford the crude sulfone which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (EtOAc:Hex=1:3 to 1:2)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)(C)S(=O)(=O)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 594 mg
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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